![molecular formula C27H31ClO17 B13390442 2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B13390442.png)
2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delphinidin is a naturally occurring anthocyanidin, a type of plant pigment responsible for the blue and purple hues in many flowers and fruits. It is found in various plants, including berries, eggplants, and grapes. Delphinidin is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research .
准备方法
Synthetic Routes and Reaction Conditions: Delphinidin can be synthesized through several methods, including the use of coumaroyl-CoA and malonyl-CoA as starting materials. The key enzyme involved in its biosynthesis is 3’,5’-hydroxylase . The synthetic route typically involves the formation of the flavylium ion, followed by glycosylation to produce various glycosidic forms of delphinidin .
Industrial Production Methods: Industrial production of delphinidin often involves extraction from natural sources, such as berries and flowers. The extraction process includes solvent extraction, purification, and crystallization to obtain pure delphinidin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .
化学反应分析
Types of Reactions: Delphinidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is pH-sensitive and can change color based on the pH of the solution, making it a natural pH indicator .
Common Reagents and Conditions: Common reagents used in the reactions involving delphinidin include acids, bases, and oxidizing agents. For example, in acidic conditions, delphinidin appears red, while in basic conditions, it turns blue .
Major Products Formed: The major products formed from the reactions of delphinidin include its glycosidic forms, such as delphinidin-3-glucoside and delphinidin-3-rutinoside. These glycosides are responsible for the various colors observed in different plants .
科学研究应用
Delphinidin has a wide range of scientific research applications due to its antioxidant properties and potential health benefits. It is studied for its role in protecting human cells from oxidative stress and its potential anti-cancer properties. Delphinidin is also used in the development of nutraceuticals and functional foods aimed at improving human health .
In biology, delphinidin is researched for its effects on gut microbiota and its potential to improve gut health. In medicine, it is studied for its anti-inflammatory and anti-cancer properties, particularly its ability to induce apoptosis in cancer cells through oxidative stress .
作用机制
Delphinidin exerts its effects through various molecular targets and pathways. It induces oxidative stress-mediated apoptosis by generating reactive oxygen species (ROS) and promoting lipid peroxidation. Delphinidin also interferes with protein targets in the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation .
相似化合物的比较
Delphinidin is one of the six major anthocyanidins, which also include cyanidin, malvidin, pelargonidin, peonidin, and petunidin. These compounds share a similar structure but differ in the substitution patterns on the flavylium ion. Delphinidin is unique due to its three hydroxyl groups on the B-ring, which contribute to its distinct blue and purple hues .
List of Similar Compounds:- Cyanidin
- Malvidin
- Pelargonidin
- Peonidin
- Petunidin
Delphinidin stands out among these compounds for its potent antioxidant properties and its ability to act as a natural pH indicator .
属性
IUPAC Name |
2-(hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17.ClH/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27;/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHQPWJHAKAMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2S,5S)-N-((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13390364.png)
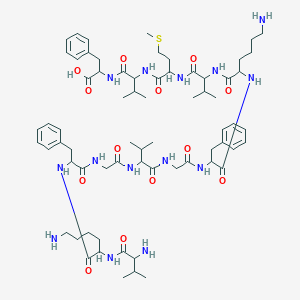
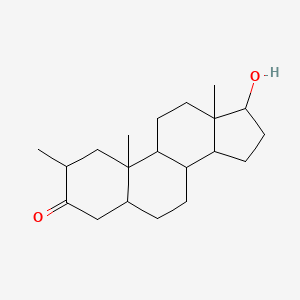
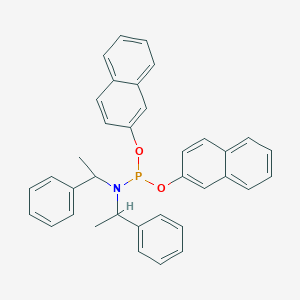
![4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid](/img/structure/B13390395.png)
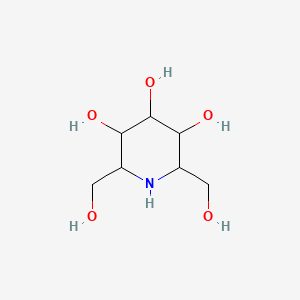
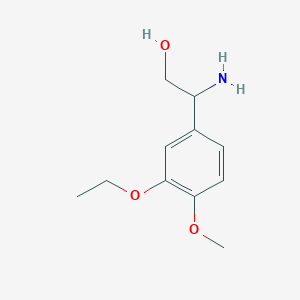
![8-(3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene)-4-methylnona-2,4,6-trienoic acid](/img/structure/B13390410.png)
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13390412.png)
![1-Piperidinecarboxylic acid, 4-[4-[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenoxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B13390418.png)
![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13390432.png)
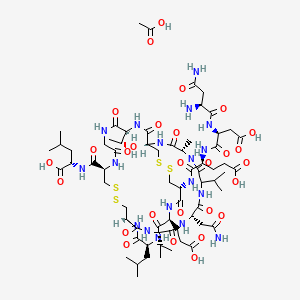
![Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)
